molecular formula C13H26N2S2 B14725835 3-Methylpiperidine;3-methylpiperidine-1-carbodithioic acid CAS No. 6275-91-8

3-Methylpiperidine;3-methylpiperidine-1-carbodithioic acid

Katalognummer: B14725835
CAS-Nummer: 6275-91-8
Molekulargewicht: 274.5 g/mol
InChI-Schlüssel: XBGKQBJDURWTJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylpiperidine;3-methylpiperidine-1-carbodithioic acid is a chemical compound with the molecular formula C6H13NS2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its unique structure, which includes a methyl group attached to the third carbon of the piperidine ring and a carbodithioic acid group attached to the nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpiperidine;3-methylpiperidine-1-carbodithioic acid typically involves the reaction of 3-methylpiperidine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{3-Methylpiperidine} + \text{Carbon disulfide} + \text{Sodium hydroxide} \rightarrow \text{3-Methylpiperidine-1-carbodithioic acid} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methylpiperidine;3-methylpiperidine-1-carbodithioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbodithioic acid group to a thiol group.

    Substitution: The methyl group and the carbodithioic acid group can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methylpiperidine;3-methylpiperidine-1-carbodithioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-Methylpiperidine;3-methylpiperidine-1-carbodithioic acid involves its interaction with various molecular targets. The carbodithioic acid group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the compound can interact with enzymes and proteins, affecting their function and activity. The exact pathways and molecular targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperidine: A basic six-membered heterocyclic amine.

    3-Methylpiperidine: Similar structure but lacks the carbodithioic acid group.

    1-Methylpiperidine-3-carboxylic acid: Contains a carboxylic acid group instead of a carbodithioic acid group.

Uniqueness

3-Methylpiperidine;3-methylpiperidine-1-carbodithioic acid is unique due to the presence of both a methyl group and a carbodithioic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Eigenschaften

CAS-Nummer

6275-91-8

Molekularformel

C13H26N2S2

Molekulargewicht

274.5 g/mol

IUPAC-Name

3-methylpiperidine;3-methylpiperidine-1-carbodithioic acid

InChI

InChI=1S/C7H13NS2.C6H13N/c1-6-3-2-4-8(5-6)7(9)10;1-6-3-2-4-7-5-6/h6H,2-5H2,1H3,(H,9,10);6-7H,2-5H2,1H3

InChI-Schlüssel

XBGKQBJDURWTJK-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCNC1.CC1CCCN(C1)C(=S)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.